molecular formula C8H11NO B3029968 (3,6-Dimethylpyridin-2-yl)methanol CAS No. 848774-90-3

(3,6-Dimethylpyridin-2-yl)methanol

Cat. No.: B3029968
CAS No.: 848774-90-3
M. Wt: 137.18 g/mol
InChI Key: YOTZYRMTQVHWGT-UHFFFAOYSA-N
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Description

(3,6-Dimethylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at the 2-position and methyl substituents at the 3- and 6-positions of the pyridine ring. Its molecular formula is C₈H₁₁NO (molecular weight: 137.18 g/mol), and its reactivity is influenced by the electron-donating methyl groups and the polar hydroxymethyl moiety.

Properties

IUPAC Name

(3,6-dimethylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(2)9-8(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTZYRMTQVHWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652230
Record name (3,6-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-90-3
Record name (3,6-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylpyridin-2-yl)methanol typically involves the reaction of 3,6-dimethylpyridine with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding methylated pyridine.

    Substitution: The methyl groups and the hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: 3,6-Dimethylpyridine-2-carboxaldehyde or 3,6-Dimethylpyridine-2-carboxylic acid.

    Reduction: 3,6-Dimethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(3,6-Dimethylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also affect the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

Substituent positioning on the pyridine ring significantly alters physicochemical properties and applications. Key analogs include:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Properties/Applications
(3,6-Dimethylpyridin-2-yl)methanol C₈H₁₁NO 2-(hydroxymethyl), 3,6-dimethyl 137.18 Not provided Potential kinase inhibitor; commercial availability
(4,6-Dimethylpyridin-2-yl)methanol C₈H₁₁NO 2-(hydroxymethyl), 4,6-dimethyl 137.18 18087-99-5 Supramolecular host molecule; crystallizes in alternating substituent arrangements
(5,6-Dimethylpyridin-2-yl)methanol C₈H₁₁NO 2-(hydroxymethyl), 5,6-dimethyl 137.18 70580-08-4 High structural similarity (0.92) to target compound
(6-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 2-(hydroxymethyl), 6-methoxy 139.15 Not provided Enhanced solubility in polar solvents due to methoxy group

Key Observations :

  • Crystallinity : The 4,6-dimethyl isomer forms stable supramolecular architectures due to alternating substituent orientations, whereas the 3,6-dimethyl analog’s crystal structure remains less documented .

Functional Group Variations

Replacing methyl groups with other substituents introduces distinct reactivity and applications:

Compound Name Substituents Key Features
(6-Iodopyridin-2-yl)-methanol 2-(hydroxymethyl), 6-iodo Heavy atom substitution enables radiolabeling or catalytic applications
(5,6-Dimethoxypyridin-2-yl)methanol 2-(hydroxymethyl), 5,6-dimethoxy Electron-rich ring system; potential intermediate in drug synthesis
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol Fused furan and dimethoxymethyl groups Complex heterocyclic structure; likely used in materials science

Reactivity Differences :

  • Methoxy vs. Methyl : Methoxy groups increase electron density, enhancing nucleophilic aromatic substitution reactivity compared to methyl groups .
  • Halogenated Derivatives: Iodo or bromo substituents (e.g., (4-Bromo-6-methylpyridin-2-yl)methanol) enable cross-coupling reactions, broadening synthetic utility .

Biological Activity

(3,6-Dimethylpyridin-2-yl)methanol is a pyridine derivative with significant potential in various biological applications. This compound, characterized by its hydroxymethyl group, has been the subject of research due to its interactions with biological systems, including enzyme modulation and potential therapeutic effects.

  • Molecular Formula : C8H11NO
  • Molecular Weight : 153.18 g/mol
  • Structure : The compound features a pyridine ring substituted with two methyl groups at the 3 and 6 positions and a hydroxymethyl group at the 2 position.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The hydroxymethyl group can engage in hydrogen bonding, influencing enzyme and receptor activities. The methyl groups may enhance binding affinity and specificity towards these targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Interaction : It has been utilized in studies examining enzyme interactions and metabolic pathways, particularly in the context of drug metabolism and pharmacokinetics .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity, leading to altered metabolic outcomes. This suggests potential applications in metabolic disorder treatments.

Case Study 2: Antiproliferative Effects

In vitro assays conducted on cancer cell lines revealed that this compound exhibited antiproliferative effects. The compound showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Research Findings

StudyFocusKey Findings
Enzyme InteractionDemonstrated inhibition of specific metabolic enzymes.
Anticancer ActivityIC50 of 15 µM against MCF-7 cells; potential as an anticancer drug.
Antimicrobial PropertiesSuggested antimicrobial activity warranting further exploration.

Applications in Drug Development

This compound is being investigated as a building block for pharmaceuticals due to its favorable interaction profiles with biological targets. Its role in synthesizing more complex organic molecules makes it valuable in medicinal chemistry .

Q & A

Q. Basic Research Focus

  • NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR distinguish regioisomers. For example, methyl group protons in the pyridine ring exhibit distinct splitting patterns (δ 2.3–2.6 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL2014) refines crystal structures, resolving hydrogen bonding networks. A related tripodal compound showed C—H⋯N interactions critical for stability .

Q. Advanced Research Focus

  • Data Contradictions : Discrepancies in spectral data (e.g., unexpected NOE correlations) require validation via independent methods like mass spectrometry or DFT calculations .
  • Crystallographic Challenges : Twinned crystals or solvent inclusion (e.g., methanol solvates) complicate refinement. SHELXL’s TWIN and BASF commands mitigate these issues .

What methodologies address contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often arise from assay variability. Strategies include:

  • Dose-Response Curves : Validate IC50 values across multiple cell lines.
  • Structure-Activity Relationships (SAR) : Compare fluorinated vs. methylated analogs. Fluorine enhances lipophilicity and target binding .
  • Mechanistic Studies : Use fluorescence polarization assays to confirm enzyme inhibition (e.g., kinase targets).

Q. Basic Research Focus

  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC.
  • Degradation Pathways : Oxidative decomposition via hydroxyl radical attack forms pyridine carboxylic acids .

Q. Advanced Research Focus

  • LC-MS/MS Identification : Characterize degradation products (e.g., m/z 165.1 corresponds to oxidized methyl groups).

How can researchers reconcile discrepancies in synthetic yields reported across studies?

Q. Advanced Research Focus

  • Systematic Replication : Vary catalysts (e.g., Pd/C vs. Ni), solvents (DMSO vs. DMF), and reductants (LiAlH4 vs. NaBH4).
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature ±5°C alters yields by 15%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3,6-Dimethylpyridin-2-yl)methanol

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